PBB3

Description

Historical Context of Tau Imaging in Neurodegenerative Research

The quest to develop effective tau imaging agents spans several decades, beginning with early attempts in the 1990s that laid the foundation for modern tau positron emission tomography. The initial compound 18F-FDDNP was developed during this pioneering era, representing humanity's first attempt to visualize tau pathology in living subjects. However, this early tracer demonstrated significant limitations, including low affinity for tau lesions and lack of selectivity, as it also exhibited binding affinity for amyloid-beta lesions. These shortcomings rendered 18F-FDDNP unsuitable as a practical tau imaging agent, highlighting the complex challenges inherent in developing selective tau radioligands.

The period between the introduction of 18F-FDDNP and the emergence of practical tau imaging agents represents a critical phase of intensive research and development. During these intervening years, scientists worked to overcome fundamental obstacles in tau tracer design, including achieving adequate blood-brain barrier penetration, maintaining selectivity for tau over other protein aggregates, and ensuring appropriate pharmacokinetic properties for clinical imaging. The complexity of tau protein structure, with its multiple isoforms and varying aggregation patterns across different neurodegenerative diseases, posed additional challenges for tracer development.

The breakthrough in tau imaging came in 2013 with the simultaneous development of several first-generation tau positron emission tomography ligands, marking the beginning of a new era in neurodegenerative disease research. This period saw the introduction of multiple compound classes, including the THK series (THK-5351, THK-5117, THK-5105, THK-523), flortaucipir (also known as AV-1451 and T807), and this compound, each developed by different research groups with varying approaches to tau targeting. The emergence of these tracers enabled researchers to begin systematic investigations of tau pathology in living patients, fundamentally changing the landscape of dementia research.

Among these first-generation tracers, this compound distinguished itself through its unique design philosophy and binding characteristics. Unlike other tracers that were optimized for specific tau conformations, this compound was developed with the explicit goal of detecting a broad range of tau pathologies across different neurodegenerative diseases. This approach reflected a deeper understanding of tau diversity and the recognition that effective therapeutic development would require comprehensive assessment of tau burden across the spectrum of tauopathies.

| Tau Tracer Development Timeline | Year | Compound | Key Characteristics |

|---|---|---|---|

| Early Development | 1990s | 18F-FDDNP | Low tau affinity, non-selective binding |

| First Generation | 2013 | This compound | Broad tau pathology detection |

| First Generation | 2013 | THK Series | Selective binding properties |

| First Generation | 2013 | Flortaucipir | FDA-approved in 2020 |

Role of this compound in Advancing In Vivo Tau Pathology Detection

This compound has played a pivotal role in advancing the field of in vivo tau pathology detection through its superior binding characteristics and broad applicability across diverse tauopathies. The compound demonstrates exceptional sensitivity in detecting tau lesions composed of both three-repeat and four-repeat tau isoforms, a capability that sets it apart from other first-generation tau tracers. This broad spectrum of tau recognition has enabled researchers to study a wider range of neurodegenerative diseases, including conditions that were previously challenging to investigate with tau imaging approaches.

The binding properties of this compound have been extensively characterized through multiple experimental approaches, including fluorescence microscopy, autoradiography, and radioligand binding assays. These studies have revealed that this compound exhibits intense labeling of neurofibrillary tangles and dystrophic neurites in Alzheimer's disease brains, with particularly clear detection of diffuse neurofibrillary tangles with calcification. Comparative studies with other tau tracers, such as AV-1451, have demonstrated that this compound provides superior visualization of tau pathology in certain brain regions and disease contexts.

One of the most significant contributions of this compound to tau research has been its ability to detect tau pathology in non-Alzheimer tauopathies, including progressive supranuclear palsy and corticobasal degeneration. These conditions are characterized by the accumulation of four-repeat tau isoforms in specific neuronal and glial cell populations, presenting unique challenges for tau imaging. This compound has demonstrated robust binding to these tau deposits, enabling researchers to study the spatial distribution and temporal progression of tau pathology in these challenging conditions.

The clinical applications of this compound have provided unprecedented insights into the relationship between tau pathology and cognitive decline in Alzheimer's disease. Studies using 11C-PBB3 positron emission tomography have shown strong correlations between tracer retention in medial temporal regions, precuneus, and frontal cortex with measures of cognitive impairment. These findings have supported the hypothesis that tau pathology, rather than amyloid-beta deposition alone, represents the primary driver of neurodegeneration and cognitive symptoms in Alzheimer's disease.

Quantitative analysis methods for this compound positron emission tomography have been thoroughly validated, ensuring reliable measurement of tau burden in clinical and research settings. The development of standardized uptake value ratio methods, using the cerebellar cortex as a reference region, has enabled consistent quantification across different research centers and patient populations. Additionally, more sophisticated kinetic modeling approaches, including dual-input models that account for radioactive metabolites, have been developed to optimize the accuracy of tau burden measurements.

| This compound Binding Characteristics | Target | Binding Intensity | Selectivity |

|---|---|---|---|

| Neurofibrillary tangles | Alzheimer's disease | High | Excellent |

| Dystrophic neurites | Alzheimer's disease | High | Excellent |

| Glial tau lesions | Progressive supranuclear palsy | Moderate to high | Good |

| Neuronal tau lesions | Corticobasal degeneration | Moderate to high | Good |

| Pick bodies | Pick's disease | Moderate | Good |

The development of fluorine-18 labeled derivatives of this compound, including 18F-PM-PBB3, has further expanded the clinical utility of this tracer family. These second-generation compounds maintain the favorable binding characteristics of the original this compound while offering practical advantages such as longer half-life and improved availability for clinical use. The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) enables distribution from centralized production facilities to multiple imaging centers, greatly expanding access to tau imaging technology.

Recent structural studies have provided detailed insights into the molecular basis of this compound binding to tau fibrils, revealing the precise atomic-level interactions that confer selectivity and affinity. These investigations have shown that this compound binds to specific sites on tau paired helical filaments, forming hydrogen bonds and pi-pi stacking interactions that stabilize the tracer-target complex. This mechanistic understanding has informed the development of improved tau tracers and has contributed to our broader understanding of protein-ligand interactions in neurodegenerative diseases.

Properties

CAS No. |

1565796-97-5 |

|---|---|

Molecular Formula |

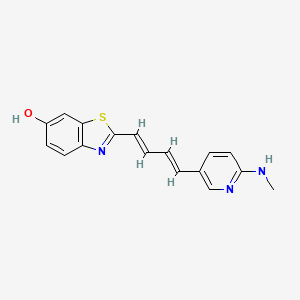

C17H15N3OS |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

2-[(1E,3E)-4-[6-(methylamino)-3-pyridinyl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C17H15N3OS/c1-18-16-9-6-12(11-19-16)4-2-3-5-17-20-14-8-7-13(21)10-15(14)22-17/h2-11,21H,1H3,(H,18,19)/b4-2+,5-3+ |

InChI Key |

LBCRWMJTAFCLCL-ZUVMSYQZSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PBB3; J3.303.052E; PBB-3; PBB 3; |

Origin of Product |

United States |

Preparation Methods

Heck Reaction for Aldehyde Intermediate

The aldehyde intermediate (C ) is synthesized via a palladium(II)-catalyzed Heck reaction between commercially available bromopyridines (A ) and methyl acrylate. After reaction completion, the ester group is reduced to a primary alcohol using diisobutylaluminum hydride (DIBAL), followed by oxidation to the aldehyde with manganese dioxide (MnO₂). This two-step process yields the aldehyde in approximately 60–70% overall yield, depending on the bromopyridine starting material.

Phosphonate Preparation

Parallel to aldehyde synthesis, benzothiazole derivatives (B ) are either sourced commercially or synthesized from 2-aminothiophenol and substituted benzaldehydes. These benzothiazoles undergo deprotonation with lithium diisopropylamide (LDA) and subsequent phosphorylation with diethylchlorophosphate to generate phosphonate intermediates (D ).

Horner-Wadsworth-Emmons Coupling

The aldehyde (C ) and phosphonate (D ) are coupled via a Horner-Wadsworth-Emmons reaction to form the conjugated butadienyl linker. This step is critical for establishing the E,E-configuration of the double bonds, which is essential for high-affinity tau binding. The reaction proceeds in tetrahydrofuran (THF) at room temperature, achieving yields of 75–85%.

Protection of Hydroxyl Group

To prevent undesired side reactions during radiolabeling, the hydroxyl group on the benzothiazole moiety is protected with a tert-butyldimethylsilyl (TBS) group. The TBS-protected precursor is synthesized by treating the hydroxyl-bearing intermediate with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding the protected compound in >90% purity.

Radiosynthesis of [¹¹C]this compound

Radiolabeling of this compound with carbon-11 is achieved via N-methylation of the desmethyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). Two primary strategies have been developed: a one-pot, one-step method and a one-pot, two-step method .

One-Pot, One-Step Method

In this approach, the desmethyl precursor is directly methylated with [¹¹C]CH₃OTf in acetone at 80°C under neutral conditions. The reaction mixture is purified via semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol/50 mM ammonium acetate (1:1 v/v). This method achieves a decay-corrected radiochemical yield (RCY) of 15–20% with a synthesis time of 35–40 minutes.

One-Pot, Two-Step Method

The TBS-protected precursor is first methylated with [¹¹C]CH₃I in dimethylsulfoxide (DMSO) containing potassium hydroxide (KOH) at 125°C for 5 minutes. The intermediate is then deprotected by adding water and heating at 80°C for 2 minutes. This method yields [¹¹C]this compound with a higher RCY (20–25%) and specific activity (370–1,110 GBq/µmol).

Table 1: Comparison of Radiosynthesis Methods

Purification and Formulation

Crude [¹¹C]this compound is purified using semi-preparative HPLC with a Wakopak Fluofix 120sN column (10 × 250 mm) and a methanol/50 mM ammonium acetate mobile phase. The product fraction is collected, evaporated to dryness, and reformulated in ethanolic saline containing 25% ascorbic acid and polysorbate-80 to prevent radiolysis. Final radiochemical purity exceeds 98%, with residual solvent levels complying with Good Manufacturing Practice (GMP) standards.

Quality Control and Stability

Radiochemical Purity

Analytical HPLC with ultraviolet (UV) detection at 379 nm confirms radiochemical purity >98%. Photoisomerization of this compound under fluorescent light is mitigated by using amber vials and minimizing light exposure during synthesis.

Specific Activity

Specific activity is determined by comparing the UV absorbance of the product to a calibrated standard curve, typically ranging from 180 to 1,110 GBq/µmol at end-of-synthesis (EOS).

Chemical Reactions Analysis

PBB3 undergoes various chemical reactions, including photoisomerization, where exposure to fluorescent light can lead to a decrease in its radiochemical purity . The compound is also subject to rapid metabolism in plasma, although it retains a significant proportion of its original form in brain tissue . Common reagents used in the synthesis of this compound include potassium hydroxide and carbon-11 methyl iodide . The major product formed from these reactions is the radiolabeled this compound, which is used for PET imaging .

Scientific Research Applications

Binding Characteristics

PBB3 exhibits unique binding properties that allow it to selectively target tau fibrils. It has been shown to bind to various tau aggregates, including neurofibrillary tangles and Pick bodies, which are characteristic of different tauopathies . In a comparative study with another PET ligand, AV-1451, this compound demonstrated superior sensitivity in detecting non-Alzheimer's tau lesions .

Table 1: Binding Affinities of this compound

| Target Pathology | Binding Affinity (nM) | Detection Method |

|---|---|---|

| Neurofibrillary Tangles | High | Fluorescence Microscopy |

| Pick Bodies | Moderate | Autoradiography |

| Lewy Bodies | High | Immunofluorescence |

| Glial Cytoplasmic Inclusions | Moderate | Fluorescence Microscopy |

Neuroimaging in Alzheimer's Disease

This compound has been extensively studied for its potential in imaging tau pathology in Alzheimer's disease. Its ability to differentiate between various tau species makes it a valuable tool for diagnosing and monitoring the progression of neurodegenerative diseases. Studies have shown that this compound can effectively visualize tau deposits in living subjects, providing insights into disease mechanisms and aiding in therapeutic decision-making .

Case Study: Imaging Tau Pathology

In a clinical study involving patients with Alzheimer's disease, this compound was administered to assess its efficacy in detecting tau pathology. The results indicated that this compound successfully identified tau deposits in the brains of patients, correlating well with clinical assessments of cognitive decline. This study highlights the potential of this compound as a diagnostic tool for early intervention strategies .

Research on Alpha-Synuclein Pathology

Recent findings suggest that this compound may also bind to alpha-synuclein aggregates, which are implicated in other neurodegenerative disorders such as Parkinson's disease. In studies involving Lewy body dementia and multiple system atrophy, this compound labeled significant alpha-synuclein pathology, indicating its broader applicability beyond tauopathies .

Table 2: Applications in Different Neurodegenerative Disorders

| Disorder | Pathological Target | Application |

|---|---|---|

| Alzheimer's Disease | Tau Fibrils | Diagnostic Imaging |

| Lewy Body Dementia | Alpha-Synuclein | Diagnostic Imaging |

| Progressive Supranuclear Palsy | Tau Fibrils | Diagnostic Imaging |

Mechanism of Action

PBB3 exerts its effects by binding to tau protein aggregates in the brain. The compound is designed to cross the blood-brain barrier and selectively bind to tau fibrils, allowing for high-contrast imaging of tau pathologies . The binding of this compound to tau aggregates enables the visualization of these structures using PET imaging, providing valuable information on the distribution and progression of tau-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Tau PET Tracers and Their Properties

Table 2: Binding Affinity to Pathological Targets

| Compound | Tau (AD) | 3R Tau | 4R Tau (PSP/CBD) | α-Synuclein | TMEM106B | Aβ |

|---|---|---|---|---|---|---|

| [¹¹C]this compound | +++ | ++ | +++ | + | +++ | – |

| [¹⁸F]AV-1451 | +++ | + | – | – | – | – |

| [¹⁸F]THK5351 | +++ | ++ | ++ | – | – | – |

| [¹¹C]PiB | – | – | – | – | – | +++ |

Key Findings from Comparative Studies

Specificity for Tau Isoforms :

- This compound binds both 3-repeat (3R) and 4-repeat (4R) tau isoforms, making it unique among first-generation tracers. In contrast, AV-1451 shows minimal binding to 4R tau in PSP/CBD .

- THK5351 binds 3R/4R tau but exhibits off-target binding to MAO-B in the basal ganglia, complicating interpretation in parkinsonian syndromes .

Off-Target Binding: this compound binds TMEM106B fibrils (common in aging brains) and α-synuclein aggregates in MSA, reducing its diagnostic specificity for pure tauopathies .

In Vivo Performance :

- Despite superior in vitro binding to 4R tau, this compound’s rapid metabolism limits its in vivo utility compared to ¹⁸F-labeled tracers like THK5351 and AV-1451 .

- Derivatives like [¹⁸F]PM-PBB3 (florzolotau) address this issue, showing prolonged retention and improved correlation with PSP pathology .

Clinical Applications: this compound detects tau in early Braak stages (I–III) and correlates with cognitive decline in AD .

Q & A

Q. What are the primary research applications of PBB3 in neurodegenerative disease studies?

this compound is a tau-targeting PET tracer used to visualize tau aggregates in Alzheimer’s disease (AD) and other tauopathies. However, recent studies reveal its off-target binding to TMEM106B amyloid fibrils and α-synuclein pathologies, broadening its utility in studying cross-pathological interactions . Methodologically, researchers employ this compound-PET to map tau distribution, correlate with cognitive decline, and differentiate tau-dominant dementias (e.g., AD) from amyloid- or α-synuclein-driven disorders (e.g., DRD or MSA) .

Q. How should researchers design experiments to validate this compound’s specificity for tau aggregates?

- Step 1: Use in vitro binding assays with recombinant tau fibrils and competing ligands (e.g., PBB5) to confirm target affinity .

- Step 2: Perform co-staining of post-mortem brain tissues with anti-tau antibodies (e.g., AT8) and this compound to assess colocalization .

- Step 3: Validate specificity via cryo-EM structural analysis of this compound-tau complexes, resolving binding modes at atomic resolution .

Q. What controls are essential when using this compound in PET imaging studies?

Include negative controls (e.g., healthy subjects or PIB-negative cohorts) and positive controls (e.g., AD patients with confirmed tau pathology). Use cerebellar gray matter as a reference region for SUVR normalization, though verify its absence of tau deposits in severe cases to avoid underestimation .

Q. How can this compound-PET data be integrated with histopathological findings?

Conduct post-mortem autoradiography on the same brain regions imaged with this compound-PET. Compare regional tracer uptake with immunohistochemical (IHC) results for tau, TMEM106B, and α-synuclein to resolve discrepancies (e.g., off-target binding) .

Q. What are the limitations of this compound in detecting early-stage tau pathology?

this compound binds preferentially to mature, fibrillar tau aggregates, limiting sensitivity to early soluble oligomers. Complement with CSF biomarkers (e.g., p-tau181) or alternative tracers (e.g., [18F]MK-6240) for preclinical detection .

Advanced Research Questions

Q. What methodological approaches address this compound’s off-target binding to TMEM106B and α-synuclein aggregates?

- Competitive Binding Assays: Pre-incubate tissues with TMEM106B-specific ligands to block this compound binding, followed by fluorescence quenching to isolate tau-specific signals .

- Dual-Tracer PET: Combine this compound with amyloid-specific tracers (e.g., PiB) to disentangle tau-TMEM106B co-pathology in diseases like DRD .

- Structural Validation: Use cryo-EM to resolve this compound-TMEM106B binding interfaces and engineer derivatives with improved selectivity .

Q. How can conflicting data between this compound-PET and post-mortem histopathology be reconciled?

Discrepancies may arise from differences in aggregation states (fibrillar vs. soluble tau) or conformational epitopes . Address this by:

- Performing longitudinal PET-histopathology correlations in animal models .

- Applying machine learning to PET data to quantify regional binding patterns predictive of histopathology .

Q. What strategies improve this compound’s signal-to-noise ratio in vivo?

Q. How does this compound’s binding affinity vary across tau isoforms and aggregation states?

Conduct in vitro assays using recombinant 3R/4R tau isoforms and patient-derived fibrils. Measure dissociation constants (Kd) via radioligand saturation binding and compare with autoradiography in tauopathy subtypes (e.g., PSP vs. CBD) .

Q. What emerging methodologies enhance this compound’s utility in therapeutic monitoring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.